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molecular formula C10H8 B044059 Azulene CAS No. 275-51-4

Azulene

Cat. No. B044059
M. Wt: 128.17 g/mol
InChI Key: CUFNKYGDVFVPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Oc1ccc2cccccc1-2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:12][CH2:13][N:14]([CH2:15][CH3:16])[CH2:17][CH3:18].[OH:1][c:2]1[cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][cH:10][c:11]1-2>>[cH:2]1[cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][cH:10][c:11]1-2

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCN(CC)CC
Name
Oc1ccc2cccccc1-2
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Oc1ccc2cccccc1-2

Outcomes

Product
Name
Type
product
Smiles
c1ccc2cccc-2cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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